molecular formula C12H14N2 B1467816 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole CAS No. 1267109-66-9

4-[4-(Propan-2-yl)phenyl]-1H-pyrazole

Cat. No.: B1467816
CAS No.: 1267109-66-9
M. Wt: 186.25 g/mol
InChI Key: UVFPLALTGYFXFW-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)phenyl]-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a phenyl ring substituted with a propan-2-yl group at the para position, connected to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 4-(Propan-2-yl)benzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[4-(Propan-2-yl)phenyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    4-Phenyl-1H-pyrazole: Lacks the propan-2-yl group, resulting in different chemical and biological properties.

    4-(Propan-2-yl)phenylhydrazine: Precursor in the synthesis of the target compound.

    1-Phenyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness: 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Biological Activity

The compound 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole , also known as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Overview of Pyrazole Derivatives

Pyrazoles are a class of compounds characterized by a five-membered ring containing two nitrogen atoms. They have been recognized for their broad spectrum of biological activities, including anti-inflammatory , antimicrobial , anticancer , and antioxidant properties. The specific compound in focus, this compound, is part of this larger family and exhibits promising pharmacological potential.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone which showed only 76% inhibition at 1 µM .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been extensively studied. A comparative analysis revealed that certain derivatives exhibited notable activity against various bacterial strains. For example, in vitro tests showed that a related pyrazole compound had an inhibition zone ranging from 10 to 22 mm against Gram-positive and Gram-negative bacteria . This suggests that this compound may similarly exhibit antimicrobial properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, a series of synthesized compounds were evaluated for their cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. One derivative demonstrated an IC50 value of 0.08 µM , indicating potent antiproliferative activity . The ability of these compounds to inhibit tubulin polymerization further underscores their potential as anticancer agents.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of pyrazole derivatives with target proteins. For instance, docking studies on related compounds have shown favorable interactions with tubulin proteins, which are critical for cancer cell proliferation . Such studies are essential for understanding the mechanisms through which this compound may exert its biological effects.

Summary of Biological Activities

Biological ActivityTest System/MethodResultReference
Anti-inflammatoryCytokine inhibition (TNF-α, IL-6)Up to 85% inhibition
AntimicrobialInhibition zone (various bacteria)10–22 mm
AnticancerCytotoxicity (MCF-7, PC-3 cells)IC50: 0.08 µM
Molecular DockingTubulin bindingFavorable interactions

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study conducted by Selvam et al. synthesized novel pyrazole derivatives demonstrating significant anti-inflammatory activity in vitro. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrazoles against various pathogens, revealing that certain derivatives exhibited comparable efficacy to standard antibiotics .
  • Anticancer Mechanisms : A research group evaluated the anticancer potential of several pyrazole derivatives using in vitro assays, highlighting their ability to inhibit cancer cell growth effectively .

Properties

IUPAC Name

4-(4-propan-2-ylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-7-13-14-8-12/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFPLALTGYFXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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